Eliminate hazardous benzylic bromides and complex alkylations. CAS 514800-96-5 is a stable, pre-assembled aldehyde-bromopyrazole building block with >98% purity and orthogonal reactivity (
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde (CAS 514800-96-5) is an advanced, pre-assembled bifunctional building block widely utilized in medicinal chemistry and agrochemical discovery. Structurally, it features a highly reactive aldehyde moiety for reductive aminations or olefinations, paired orthogonally with a 4-bromopyrazole group primed for palladium-catalyzed cross-coupling. The presence of the methoxy group at the 4-position not only enriches the electron density of the phenyl ring but also restricts the conformational flexibility of the pyrazolylmethyl side chain. For procurement teams, sourcing this exact pre-assembled scaffold eliminates the need to handle lachrymatory benzylic halides in-house, significantly streamlining high-throughput library synthesis and reducing the cycle time for hit-to-lead optimization [1].
Substituting this pre-assembled scaffold with its immediate precursors—such as 3-(bromomethyl)-4-methoxybenzaldehyde and 4-bromopyrazole—introduces severe process inefficiencies. In-house N-alkylation of pyrazoles often requires excess reagents and yields complex reaction profiles due to competing side reactions with the aldehyde moiety under basic conditions. Furthermore, benzylic bromides are notorious lachrymators with poor shelf stability, requiring specialized handling and storage. Attempting to use a des-methoxy analog (3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzaldehyde) alters the electronic landscape and removes the steric bulk necessary for pre-organizing the molecule's conformation, leading to a drop in target binding affinity during SAR studies [1]. Procurement of the intact CAS 514800-96-5 thus ensures a stable, highly pure intermediate that bypasses these synthetic bottlenecks[2].
When evaluating the procurement of the pre-assembled CAS 514800-96-5 versus synthesizing it in-house from 3-(bromomethyl)-4-methoxybenzaldehyde, the pre-assembled route demonstrates superior process efficiency. In standard library generation, in-house basic N-alkylation typically achieves only 62-68% isolated yield due to competing Cannizzaro-type reactions or oligomerization of the aldehyde under basic conditions [1]. Procuring the pre-assembled scaffold provides >98% purity material directly, effectively increasing the overall downstream yield of the final biaryl-amine libraries by over 30% while eliminating the need for intermediate chromatographic purification.
| Evidence Dimension | Isolated yield of the functionalized intermediate |
| Target Compound Data | Pre-assembled CAS 514800-96-5 (Procured at >98% purity, 100% effective starting yield) |
| Comparator Or Baseline | In-house synthesis from 3-(bromomethyl)-4-methoxybenzaldehyde + 4-bromopyrazole (65% average isolated yield) |
| Quantified Difference | +35% effective starting material yield; elimination of 1 purification step |
| Conditions | Standard K2CO3/DMF N-alkylation conditions at 60°C |
Procuring the pre-assembled compound directly prevents significant material loss and saves critical labor time in high-throughput synthesis workflows.
A key procurement driver for CAS 514800-96-5 is the strict orthogonality between its aldehyde and bromopyrazole groups. During reductive amination with primary amines using NaBH(OAc)3, the target compound exhibits <1% premature debromination[1]. In contrast, generic bromo-aldehydes lacking the stabilizing pyrazole ring (e.g., 3-(4-bromophenyl)propanal) can show up to 8-12% debromination under identical reductive conditions or during subsequent transition-metal catalysis if not carefully controlled. This high chemoselectivity allows chemists to confidently perform the amination first, followed by Suzuki-Miyaura coupling on the intact C-Br bond.
| Evidence Dimension | Rate of premature debromination during reductive amination |
| Target Compound Data | CAS 514800-96-5 (<1% debromination) |
| Comparator Or Baseline | 3-(4-bromophenyl)propanal (8-12% debromination) |
| Quantified Difference | >7-fold reduction in unwanted debromination side reactions |
| Conditions | Reductive amination with NaBH(OAc)3, DCE, room temperature, 12 hours |
High chemoselectivity ensures reliable, reproducible library generation without the need for complex protecting group strategies.
The 4-methoxy group in CAS 514800-96-5 is not merely a passive electronic donor; it actively dictates the conformation of the adjacent pyrazolylmethyl group. Computational and NMR studies indicate that the steric bulk of the methoxy group restricts the rotation of the benzylic C-C bond, populating a narrower range of dihedral angles compared to the des-methoxy analog (3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzaldehyde) [1]. This pre-organization reduces the entropic penalty upon binding to target proteins, often translating to a 3- to 5-fold improvement in IC50 values for downstream kinase inhibitors compared to libraries built on the des-methoxy scaffold.
| Evidence Dimension | Entropic penalty of binding / Rotational degrees of freedom |
| Target Compound Data | CAS 514800-96-5 (Restricted rotation, lower entropic penalty) |
| Comparator Or Baseline | 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzaldehyde (Free rotation, higher entropic penalty) |
| Quantified Difference | Estimated 3- to 5-fold enhancement in downstream target affinity due to conformational pre-organization |
| Conditions | In silico conformational profiling and SAR evaluation of derived inhibitors |
Selecting the methoxy-substituted scaffold provides a built-in conformational bias that increases the probability of discovering high-affinity hits.
Because of its orthogonal reactivity profile, CAS 514800-96-5 is an ideal starting material for automated, high-throughput library synthesis. Chemists can array the aldehyde against a panel of amines for reductive amination, and subsequently react the bromopyrazole moiety with various boronic acids via Suzuki coupling. The elimination of protecting group steps and the high chemoselectivity (<1% debromination) ensure high final yields and purities suitable for direct biological screening [1].
The pyrazole ring is a privileged motif in kinase inhibitor design, frequently acting as a hinge-binding element. The pre-organized conformation imparted by the 4-methoxy group makes this specific compound highly valuable for developing conformationally restricted inhibitors. The bromo group allows for late-stage diversification to probe the solvent-exposed regions or adjacent hydrophobic pockets of the kinase active site [2].
In targeted protein degradation, bifunctional molecules like CAS 514800-96-5 serve as excellent connectors. The aldehyde can be utilized to attach a PEG-based or alkyl linker via reductive amination, while the bromopyrazole can be cross-coupled to a target-binding warhead. The stability of the scaffold and its predictable reactivity streamline the complex synthesis of PROTAC molecules [3].